![molecular formula C19H23ClN4O2S B2744072 5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008230-53-2](/img/structure/B2744072.png)
5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23ClN4O2S and its molecular weight is 406.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) discusses the synthesis of novel derivatives related to 1,2,4-triazole, including compounds structurally similar to the chemical . These compounds have shown good or moderate antimicrobial activities against test microorganisms, highlighting their potential in antimicrobial research (Bektaş et al., 2007).
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) synthesized a water-soluble neurokinin-1 receptor antagonist with a structure featuring a triazole ring, similar to the compound . This compound showed potential in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Heteroaromatic Azido Compounds Synthesis
Westerlund (1980) explored the preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, demonstrating the synthetic utility of heteroaromatic azido compounds. This research contributes to the understanding of the synthesis of complex heterocyclic compounds like the one (Westerlund, 1980).
Vibrational Spectroscopic Studies
Kuruvilla et al. (2018) investigated the spectroscopic properties of a compound with a similar structure, using FT-IR and FT-Raman techniques. This study offers insights into the molecular properties and potential biological activities of such compounds (Kuruvilla et al., 2018).
Nonlinear Optical Properties
Murthy et al. (2013) synthesized and characterized novel compounds for their third-order nonlinear optical properties. These compounds, similar in structure to the one , showed excellent optical limiting behavior, indicating potential in optical applications (Murthy et al., 2013).
Anticancer Evaluation
Kattimani et al. (2013) synthesized novel 1,2,4-triazolin-3-one derivatives, structurally related to the compound , and evaluated their in vitro anticancer activity. Their findings indicate potential applications in cancer research and treatment (Kattimani et al., 2013).
properties
IUPAC Name |
5-[(3-chlorophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c1-4-15-21-19-24(22-15)18(25)17(27-19)16(13-6-5-7-14(20)8-13)23-9-11(2)26-12(3)10-23/h5-8,11-12,16,25H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSQNSJLASWBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CC(OC(C4)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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